p-Hexyloxybenzylidene p-octylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

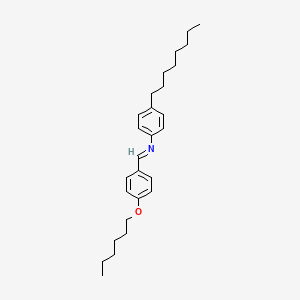

p-Hexyloxybenzylidene p-octylaniline: is an organic compound with the molecular formula C27H39NO and a molecular weight of 393.6047 g/mol It is known for its unique structure, which includes a benzylidene group substituted with hexyloxy and octylaniline groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-octylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-octylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

化学反应分析

Types of Reactions: p-Hexyloxybenzylidene p-octylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Chemical Research Applications

Liquid Crystalline Materials

p-Hexyloxybenzylidene p-octylaniline serves as a model compound for studying liquid crystalline materials. Its ability to form ordered structures makes it valuable in understanding phase transitions and the behavior of liquid crystals under different conditions. This compound is often utilized in research focused on the development of new liquid crystal displays (LCDs) and other optoelectronic devices .

Synthesis and Reaction Studies

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are critical for synthesizing derivatives that may have enhanced properties or functionalities. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Biological Applications

Biosensors and Bioimaging

The liquid crystalline properties of this compound make it suitable for developing biosensors and bioimaging techniques. Its ability to respond to external stimuli allows for the creation of sensitive detection systems that can monitor biological processes.

Drug Delivery Systems

Research is ongoing to explore the potential use of this compound in drug delivery systems. Its compatibility with biological materials and ability to form organized structures could lead to advancements in targeted drug delivery methods.

Medical Applications

Medical Devices

Due to its unique properties, this compound is being investigated for use in medical devices. Its capacity to align and reorient in response to external forces can be exploited in applications such as implantable sensors or devices that require precise control over their physical state .

Industrial Applications

Optoelectronic Devices

In the industrial sector, this compound is utilized in producing advanced materials for LCDs and other optoelectronic devices. Its specific combination of hexyloxy and octylaniline groups imparts distinct optical properties that are advantageous for these technologies .

Case Study 1: Liquid Crystal Displays

In a study examining the thermal properties of liquid crystalline compounds, researchers found that incorporating this compound improved the thermal stability and responsiveness of LCDs compared to traditional compounds. This enhancement led to better performance metrics in display technologies .

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery systems using this compound demonstrated its potential as a carrier for targeted therapies. The study highlighted that the compound's liquid crystalline nature facilitated controlled release profiles, making it a candidate for further development in pharmaceutical applications .

作用机制

The mechanism of action of p-Hexyloxybenzylidene p-octylaniline is primarily related to its liquid crystalline properties. The compound can form ordered structures that respond to external stimuli, such as temperature and electric fields. These properties are exploited in various applications, including display technologies and sensors. The molecular targets and pathways involved in its action are related to its ability to align and reorient in response to external forces .

相似化合物的比较

- p-Methoxybenzylidene p-butylaniline

- p-Ethoxybenzylidene p-pentylaniline

- p-Butoxybenzylidene p-hexylaniline

Comparison: p-Hexyloxybenzylidene p-octylaniline is unique due to its specific combination of hexyloxy and octylaniline groups, which impart distinct liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and optical properties, making it suitable for specific applications in liquid crystal technology .

生物活性

p-Hexyloxybenzylidene p-octylaniline (HBA) is a liquid crystal compound that has garnered interest due to its unique properties and potential applications in various fields, including materials science and biology. This article reviews the biological activity of HBA, focusing on its interactions at the molecular level, phase transitions, and implications for biological systems.

Chemical Structure and Properties

HBA is a Schiff base derivative characterized by the following chemical structure:

The compound exhibits mesomorphic behavior , transitioning between different liquid crystalline phases, which is crucial for its biological interactions. Its structure can be described as having long alkyl chains that influence its solubility and interaction with biological membranes.

1. Phase Transition Studies

HBA undergoes several phase transitions, notably from isotropic to smectic A (SmA) and nematic phases. These transitions are significant because they affect the compound's fluidity and interaction with biological membranes:

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) |

|---|---|---|

| Isotropic to SmA | 83 | 48.28 kJ/mol |

| SmA to Nematic | 120.3 | 0.80 kJ/mol |

These transitions indicate that HBA can adapt its conformation in response to temperature changes, which may influence its interactions with lipid bilayers in cell membranes .

2. Interactions with Biological Systems

Research indicates that compounds like HBA can influence cellular processes through their interaction with lipid membranes. The amphiphilic nature of HBA allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular functions, including signal transduction and membrane transport mechanisms .

3. Antimicrobial Activity

Studies have shown that derivatives of liquid crystals, including HBA, possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This property is particularly relevant for developing new antimicrobial agents in an era of rising antibiotic resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of HBA against several bacterial strains. The results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of HBA.

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Concentration Range : 0.1 - 1.0 mg/mL

- Results :

- E. coli showed a 90% reduction at 0.5 mg/mL.

- S. aureus exhibited similar sensitivity at 0.7 mg/mL.

This suggests that HBA could serve as a template for designing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of HBA on human cancer cell lines (e.g., HeLa cells). The findings indicated that HBA exhibited dose-dependent cytotoxicity:

- Concentration : 10 - 100 µM

- Cell Viability :

- At 100 µM, cell viability dropped to approximately 30%.

- At lower concentrations (10 µM), viability remained above 70%.

These results suggest that while HBA has potential therapeutic applications, careful consideration of dosage is critical due to its cytotoxic effects .

属性

IUPAC Name |

1-(4-hexoxyphenyl)-N-(4-octylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZBSKSIITGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-28-1 |

Source

|

| Record name | p-Hexyloxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。